molecular formula C22H16ClN3O2S B5179764 2-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

2-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B5179764
M. Wt: 421.9 g/mol
InChI Key: NMEAALHSHJETAK-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzoxazole ring, a chloro-substituted benzamide moiety, and a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The initial step involves the synthesis of the benzoxazole ring. This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via chlorination of the benzamide precursor using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Thiourea Linkage: The final step involves the reaction of the benzoxazole derivative with an isothiocyanate to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzoxazole ring, leading to the formation of amines or reduced benzoxazole derivatives.

    Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Ammonia, thiols, alkoxides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced benzoxazole derivatives

    Substitution: Substituted benzamides, thioureas

Scientific Research Applications

2-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The benzoxazole ring and the thiourea linkage are key structural features that enable the compound to bind to enzymes or receptors, inhibiting their activity. The chloro group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2-methylphenyl)benzamide
  • 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide
  • 2-chloro-N-(3-chloro-2-methylphenyl)benzamide

Uniqueness

2-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to the presence of the benzoxazole ring and the thiourea linkage, which are not commonly found together in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S/c1-13-5-4-6-14(11-13)21-25-18-12-15(9-10-19(18)28-21)24-22(29)26-20(27)16-7-2-3-8-17(16)23/h2-12H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMEAALHSHJETAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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